Acetophenone, 2-(butylamino)-3',4'-dihydroxy-
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Overview
Description
Acetophenone, 2-(butylamino)-3’,4’-dihydroxy- is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a phenyl group attached to a carbonyl group, with additional butylamino and dihydroxy substitutions on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetophenone, 2-(butylamino)-3’,4’-dihydroxy- can be achieved through several methods. One common approach involves the reaction of aryl triflates with a mixture of tetramethyltin, palladium(0), and carbon monoxide in the presence of triethylamine in dimethylformamide at 60°C . Another method includes the protection of the carbonyl group of acetophenone using mercaptoethanol in the presence of tin(IV) hydrogen phosphate nanodisks as a catalyst at room temperature .
Industrial Production Methods
Industrial production of acetophenone derivatives often involves the Friedel-Crafts acylation reaction using homogeneous catalysts with solvents and oxidants . The cumene process, which is primarily used for the synthesis of phenol and acetone, also produces acetophenone as a byproduct .
Chemical Reactions Analysis
Types of Reactions
Acetophenone, 2-(butylamino)-3’,4’-dihydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenylglyoxal via the formation of α-iodoketone.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include brominating agents like pyridine hydrobromide perbromide for α-bromination , and oxidizing agents like iodine for oxidation reactions . Reaction conditions vary depending on the desired product, with temperatures ranging from room temperature to 90°C .
Major Products Formed
Major products formed from these reactions include α-bromo-acetophenone derivatives, enolate products, and phenylglyoxal .
Scientific Research Applications
Acetophenone, 2-(butylamino)-3’,4’-dihydroxy- has several scientific research applications:
Mechanism of Action
The mechanism of action of acetophenone, 2-(butylamino)-3’,4’-dihydroxy- involves its interaction with specific molecular targets and pathways. For example, it may act on R-specific alcohol dehydrogenase in certain organisms . The compound’s effects are mediated through its ability to undergo various chemical transformations, leading to the formation of active intermediates that interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to acetophenone, 2-(butylamino)-3’,4’-dihydroxy- include:
2-aminoacetophenone: Secreted by Pseudomonas aeruginosa and facilitates attraction to food for several fly species.
4-hydroxy-3-(isopentent-2-yl) acetophenone: Exhibits antifungal activity against Cladosporium herbarum.
Uniqueness
Acetophenone, 2-(butylamino)-3’,4’-dihydroxy- is unique due to its specific substitutions, which confer distinct chemical and biological properties
Properties
CAS No. |
33406-44-9 |
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Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-(butylamino)-1-(3,4-dihydroxyphenyl)ethanone |
InChI |
InChI=1S/C12H17NO3/c1-2-3-6-13-8-12(16)9-4-5-10(14)11(15)7-9/h4-5,7,13-15H,2-3,6,8H2,1H3 |
InChI Key |
LSBYTACKGLHMBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC(=O)C1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
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